1-Benzylpyrrolidine-3-carboxylic acid methylamide
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Overview
Description
1-Benzylpyrrolidine-3-carboxylic acid methylamide is a chemical compound with the molecular formula C13H18N2O. It is known for its unique structural features, which make it a valuable building block in the synthesis of novel pharmaceuticals and drug candidates . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a carboxylic acid methylamide moiety.
Preparation Methods
The synthesis of 1-Benzylpyrrolidine-3-carboxylic acid methylamide typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production may involve the use of automated reactors and continuous flow systems to optimize the synthesis process and scale up production.
Chemical Reactions Analysis
1-Benzylpyrrolidine-3-carboxylic acid methylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzyl group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various electrophiles or nucleophiles. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-Benzylpyrrolidine-3-carboxylic acid methylamide has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Benzylpyrrolidine-3-carboxylic acid methylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, but they often involve modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
1-Benzylpyrrolidine-3-carboxylic acid methylamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Benzylpyrrolidine-3-carboxylic acid, 1-Benzylpyrrolidine-3-carbonitrile, and pyrrolidine-3-carboxylic acid share structural similarities with this compound.
Uniqueness: The presence of the carboxylic acid methylamide group in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N-methylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-13(16)12-7-8-15(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFVVDRBBMRQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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